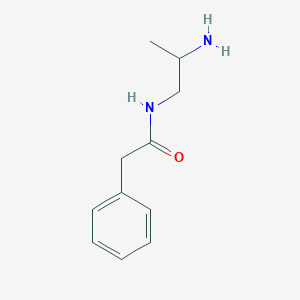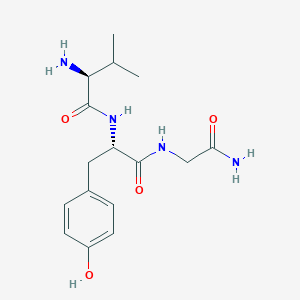
L-Valyl-L-tyrosylglycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Valyl-L-tyrosylglycinamide is a tripeptide compound composed of the amino acids valine, tyrosine, and glycine. It is known for its potential applications in various fields, including biochemistry, pharmacology, and materials science. The compound’s unique structure and properties make it a subject of interest for researchers exploring new therapeutic agents and biomaterials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-tyrosylglycinamide typically involves solid-phase peptide synthesis (SPPS), a widely used method for creating peptides. The process begins with the attachment of the C-terminal amino acid (glycine) to a solid resin. Subsequent amino acids (tyrosine and valine) are added sequentially through coupling reactions using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques to meet the demands of pharmaceutical and research applications.
化学反応の分析
Types of Reactions
L-Valyl-L-tyrosylglycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various protecting groups and coupling reagents used in SPPS.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction can result in the cleavage of disulfide bonds.
科学的研究の応用
L-Valyl-L-tyrosylglycinamide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of biomaterials and drug delivery systems.
作用機序
The mechanism of action of L-Valyl-L-tyrosylglycinamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may interact with signaling pathways involved in cell growth, differentiation, or apoptosis, thereby exerting its therapeutic effects.
類似化合物との比較
L-Valyl-L-tyrosylglycinamide can be compared with other similar tripeptides, such as:
L-Valyl-L-phenylalanylglycinamide: Similar structure but with phenylalanine instead of tyrosine.
L-Valyl-L-alanylglycinamide: Contains alanine instead of tyrosine.
L-Valyl-L-tryptophylglycinamide: Incorporates tryptophan in place of tyrosine.
These compounds share structural similarities but differ in their specific amino acid residues, leading to variations in their properties and applications. This compound is unique due to the presence of the tyrosine residue, which imparts distinct chemical and biological characteristics.
特性
CAS番号 |
54604-42-1 |
|---|---|
分子式 |
C16H24N4O4 |
分子量 |
336.39 g/mol |
IUPAC名 |
(2S)-2-amino-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N4O4/c1-9(2)14(18)16(24)20-12(15(23)19-8-13(17)22)7-10-3-5-11(21)6-4-10/h3-6,9,12,14,21H,7-8,18H2,1-2H3,(H2,17,22)(H,19,23)(H,20,24)/t12-,14-/m0/s1 |
InChIキー |
BMXRIXDNRRMNPV-JSGCOSHPSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
正規SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Hydroxybenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14642124.png)
![1-[(3-Methylphenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14642129.png)
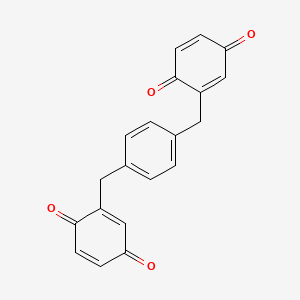
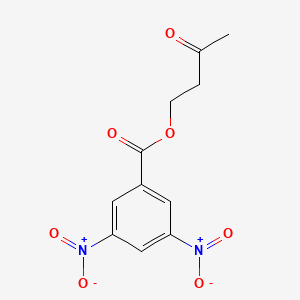
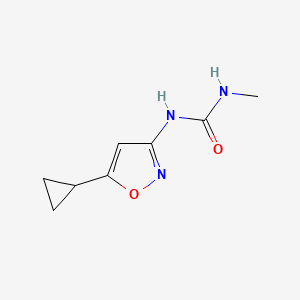
![9H-Pyrrolo[1,2-a]indol-9-one, 8-amino-5,7-dimethoxy-6-methyl-](/img/structure/B14642147.png)
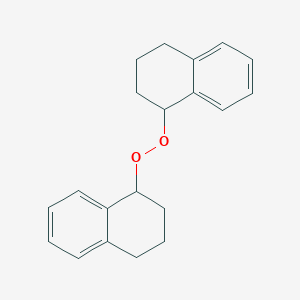
![4-[3-(2,4-Dinitrophenyl)prop-2-en-1-ylidene]-1-ethyl-1,4-dihydroquinoline](/img/structure/B14642159.png)
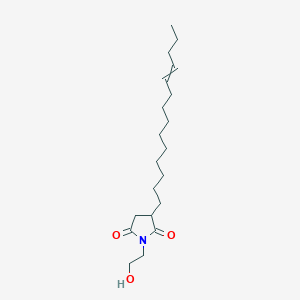


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
